(3R,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-3-butan-2-yl-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene
Description
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Properties
IUPAC Name |
(3R,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-3-butan-2-yl-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H54/c1-9-21(2)22-13-18-28(5)23(22)14-19-30(7)25(28)11-12-26-29(6)17-10-16-27(3,4)24(29)15-20-31(26,30)8/h21-26H,9-20H2,1-8H3/t21?,22-,23+,24+,25-,26-,28+,29+,30-,31-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBGIDMRCNNMIW-HDBRRRMTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)[C@H]1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53584-62-6 | |
| Record name | A'-Neo-30-norgammacerane, 22-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053584626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Biological Activity
The compound in focus is a polycyclic aromatic hydrocarbon (PAH) with a complex structure that may exhibit significant biological activity. Understanding its biological effects is crucial for assessing potential health risks and therapeutic applications. This article synthesizes current knowledge on the biological activity of this compound through various studies and findings.
Overview of Polycyclic Aromatic Hydrocarbons (PAHs)
PAHs are organic compounds composed of multiple fused aromatic rings. They are primarily formed from the incomplete combustion of organic matter and are known for their carcinogenic properties. The biological activity of PAHs is largely influenced by their metabolic activation via cytochrome P450 enzymes (CYPs), which convert these compounds into reactive metabolites capable of interacting with DNA and proteins.
Metabolism and Activation Pathways
The metabolism of PAHs like the compound typically involves:
- Oxidation by CYPs : CYP1A1 and CYP1B1 are the primary enzymes involved in the metabolic activation of PAHs. These enzymes convert PAHs into diol epoxides that can form DNA adducts.
- Formation of Reactive Metabolites : The bay-region diol epoxides formed during metabolism are particularly potent in inducing mutagenic changes in DNA .
Table 1: Key Cytochrome P450 Enzymes Involved in PAH Metabolism
| Enzyme | Function | Importance |
|---|---|---|
| CYP1A1 | Converts PAHs to reactive metabolites | Major role in lung cancer risk |
| CYP1B1 | Activates various PAHs | Implicated in breast cancer |
| CYP2A6 | Minor role in PAH metabolism | Less significant |
Cytotoxicity Studies
Research has shown that certain PAHs can exhibit cytotoxic effects on human cells. For instance, studies involving MCF-7 breast cancer cells demonstrated that exposure to dibenzo[c,p]chrysene (DBC), a structurally related compound to the one , resulted in low levels of DNA adduct formation and maintained cell viability at concentrations up to 4.5 μM . This suggests that while some PAHs can be cytotoxic at higher concentrations, others may not exhibit significant immediate cytotoxic effects.
Case Studies on Carcinogenicity
The carcinogenic potential of PAHs is well-documented. Chrysene and other related compounds have been shown to induce tumors in animal models through mechanisms involving metabolic activation and subsequent DNA damage. In mouse studies with chrysene:
- Incidence of Liver Tumors : A significant increase in liver adenomas was observed following exposure to chrysene .
- Mutagenicity Tests : Chrysene produced positive results for mutagenicity in several bacterial strains .
These findings underscore the importance of further investigating the biological activity of similar compounds.
Research Findings on Biological Activity
Recent studies have focused on the synthesis and evaluation of metabolites derived from cyclopenta-fused PAHs. For example:
- Bay-region Metabolites : Research on bay-region metabolites has indicated that they possess enhanced biological activity compared to their parent compounds .
- Synthesis Studies : New synthetic pathways have been developed to create derivatives of cyclopenta[a]chrysene that may exhibit altered biological activities .
Scientific Research Applications
The compound (3R,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-3-butan-2-yl-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene is a complex organic molecule with potential applications in various fields of research and industry. This article explores its applications based on available literature and case studies.
Pharmaceutical Research
The unique structural features of this compound may provide insights into developing new pharmaceuticals. Its conformation could influence biological activity and receptor binding affinity. Research into similar compounds has shown potential in targeting specific pathways in cancer treatment and metabolic disorders.
Material Science
Due to its stable structure and hydrophobic characteristics, this compound can be investigated for use in creating advanced materials such as polymers or coatings. Its properties may enhance durability and resistance to environmental factors.
Biological Studies
Studies suggest that compounds with similar structures exhibit interesting biological activities. Investigating this compound could reveal new biochemical pathways or mechanisms of action relevant to drug discovery or toxicology.
Synthetic Chemistry
The synthesis of this compound can serve as a model for developing new synthetic methodologies. Understanding the reaction pathways involved in its synthesis can aid chemists in designing more efficient processes for producing complex organic molecules.
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of such complex polycyclic hydrocarbons generally follows these steps:
- Construction of the cyclopenta[a]chrysene core: This involves building the tetracyclic or pentacyclic ring system through sequential ring closures, often via intramolecular cyclizations.
- Introduction of methyl substituents: Methyl groups at positions 5a, 5b, 8, 11a, and 13b are typically introduced via methylation reactions or by using methylated precursors.
- Installation of the butan-2-yl substituent at C-3: This can be achieved by regioselective alkylation of a precursor bearing a suitable leaving group or by using an alkylated intermediate.
- Stereochemical control: Use of chiral catalysts, chiral auxiliaries, or stereoselective reactions to ensure correct stereochemistry at all chiral centers.
Specific Methods Reported
Patent-Document-Based Synthesis (JP2018111765A and JP2023039017A)
- The compound or its derivatives appear in patents related to adhesive and polyurethane precursor compositions, indicating that it can be synthesized as an intermediate or functional additive.
- In these patents, the compound is used in formulations involving urethane prepolymers and thiol groups, suggesting that the compound may be prepared or functionalized via reactions involving alcohol groups (e.g., pentan-1-ol derivatives) attached to the cyclopenta[a]chrysene core.
- The preparation likely involves:
- Starting from a polycyclic hydrocarbon intermediate.
- Functionalizing the 3-position with a pentanol or butanol derivative via nucleophilic substitution or addition.
- Subsequent purification and stereochemical verification.
Related Compound Synthesis from PubChem Data
- The compound with a similar core but different side chains (e.g., octan-2-yl or propan-2-yl substituents) has been documented with detailed stereochemical descriptors and molecular weights.
- These analogs are typically synthesized by:
- Using chiral pool synthesis or asymmetric catalysis to set stereocenters.
- Employing hydrogenation steps to achieve hexadecahydro saturation of the cyclopenta[a]chrysene skeleton.
- Alkylation of intermediate cyclopenta[a]chrysene derivatives with appropriate alkyl halides or alcohols under acidic or basic conditions.
Data Table Summarizing Preparation Aspects
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Formation of cyclopenta[a]chrysene core | Polycyclic aromatic precursors, acid/base catalysts | Multi-step ring closures, control of regiochemistry |
| 2 | Methylation at multiple positions | Methyl iodide or methyl triflate, base | Selective methylation on activated positions |
| 3 | Introduction of butan-2-yl substituent at C-3 | Alkyl halide (butan-2-yl bromide), nucleophilic substitution or addition | Requires stereoselective control |
| 4 | Hydrogenation to hexadecahydro derivative | Catalytic hydrogenation (Pd/C, H2) | Saturation of aromatic rings to cycloalkane |
| 5 | Purification and stereochemical verification | Chromatography, NMR, X-ray crystallography | Confirmation of stereochemistry and purity |
Research Findings and Analytical Notes
- The stereochemistry of the compound is critical; incorrect stereoisomers may have different physical and chemical properties.
- Reports emphasize the use of chiral catalysts or auxiliaries to achieve the desired stereochemical outcome.
- Hydrogenation steps must be carefully controlled to avoid over-reduction or rearrangement.
- Functionalization at the 3-position is often achieved by derivatization of an alcohol intermediate, as indicated by the presence of pentan-1-ol derivatives in patent descriptions.
- The compound's use in adhesive formulations suggests that it can be synthesized on a scale sufficient for industrial applications, implying robust and reproducible synthetic routes.
Q & A
Q. What are the established methods for synthesizing and purifying this compound, and how can reaction conditions be optimized?
Synthesis typically involves cyclization of terpenoid precursors under controlled catalytic conditions. For example, Diploptene analogs are synthesized via acid-catalyzed cyclization of squalene derivatives, leveraging steric and stereoelectronic effects to achieve the desired stereochemistry . Purification often employs column chromatography with silica gel or reverse-phase HPLC, guided by polarity differences between byproducts and the target compound. Optimization requires iterative adjustments to solvent systems (e.g., hexane/ethyl acetate gradients) and temperature control to minimize epimerization .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- NMR Spectroscopy : H and C NMR (including DEPT, COSY, and HSQC) resolve methyl group configurations and cyclopropane ring stereochemistry. For instance, C NMR can distinguish between axial and equatorial methyl substituents in the chrysene core .
- X-ray Crystallography : Single-crystal diffraction provides unambiguous confirmation of the 3D structure, particularly for resolving stereochemical ambiguities in the hexamethyl groups .
- Mass Spectrometry : High-resolution MS (HRMS) with ESI or MALDI ionization verifies molecular formula and detects fragmentation patterns unique to the bicyclic framework .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, MD) predict reactivity or stability under varying experimental conditions?
Density Functional Theory (DFT) calculations assess thermodynamic stability of stereoisomers and reaction intermediates. For example, Gibbs free energy comparisons between chair and boat conformations of the cyclopenta[a]chrysene core can guide solvent selection to favor the desired isomer . Molecular Dynamics (MD) simulations model solvent interactions, predicting aggregation tendencies in aqueous environments. AI-driven tools (e.g., COMSOL Multiphysics) enable real-time adjustments to reaction parameters like pressure and temperature, enhancing yield in multi-step syntheses .
Q. How should researchers resolve contradictions in experimental data, such as unexpected stereochemical outcomes?
- Theoretical Frameworks : Link observations to steric hindrance or electronic effects. For example, if a methyl group adopts an unexpected axial position, evaluate torsional strain using Dreiding models or computational steric maps .
- Methodological Cross-Validation : Combine NMR data with IR spectroscopy to confirm hydrogen-bonding interactions that may stabilize non-equatorial substituents .
- Controlled Replicates : Repeat experiments under inert atmospheres to rule out oxidation or hydrolysis artifacts, which are common in polycyclic terpenoids .
Q. What strategies are recommended for studying interactions between this compound and biological macromolecules?
- Surface Plasmon Resonance (SPR) : Quantify binding affinity with lipid membranes or proteins, leveraging the compound’s hydrophobicity to mimic sterol interactions .
- Molecular Docking : Use AutoDock Vina to predict binding poses in enzyme active sites, focusing on van der Waals interactions with methyl groups .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish entropy-driven vs. enthalpy-driven binding mechanisms .
Q. How can researchers design experiments to investigate the compound’s role in abiotic or biotic systems?
- Abiotic Studies : Simulate environmental degradation using UV-Vis spectroscopy to track photolytic breakdown products under varying pH and light conditions .
- Biotic Studies : Employ isotopic labeling (e.g., C at the butan-2-yl side chain) to trace metabolic incorporation in microbial cultures .
Methodological Resources
Key Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
